
3-Amino-2-(naphthalen-1-yl)propanoic acid
Vue d'ensemble
Description
3-Amino-2-(naphthalen-1-yl)propanoic acid is an alanine derivative . It’s a type of amino acid derivative that has been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular formula of 3-Amino-2-(naphthalen-1-yl)propanoic acid is C13H13NO2 . The InChI code is 1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-2-(naphthalen-1-yl)propanoic acid include a molecular weight of 215.25 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Fluorescent Derivatisation in Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid has been utilized as a fluorescent derivatizing reagent for amino acids. Its derivatives exhibit strong fluorescence, making it useful in biological assays. Specifically, it enables the creation of blue benzo[a]phenoxazinium conjugates with strong fluorescence in ethanol and water at physiological pH, which is advantageous for biological applications (Frade et al., 2007).
Photophysical Studies in Biological Systems
The compound has been involved in photophysical studies of biological probes, such as acrylodan, ANS, and prodan, in various solvents. These studies are significant for understanding the properties governing their maximum emission, which is crucial for peptide and protein studies (Moreno Cerezo et al., 2001).
Acid-Base Behaviour in Non-Aqueous Media
Investigations into the acid-base behavior of related compounds, such as substituted 2-amino-3-cyanofurans and their Schiff bases with 2-hydroxy-1-naphthaldehyde, offer insights into the electron-withdrawing effects of the cyano group. This research helps understand the acidity of different rings in non-aqueous media (Gündüz et al., 1986).
Manufacture of Tachykinin Receptor Antagonists
3-Cyano-1-naphthalenecarboxylic acid, a related compound, is an intermediate in the manufacture of tachykinin receptor antagonists. The development of new synthesis routes for this cyano acid is crucial for large-scale production (Ashworth et al., 2003).
Genetically Encoded Fluorescent Amino Acid
Dansylalanine, an environmentally sensitive fluorophore closely related to 3-Amino-2-(naphthalen-1-yl)propanoic acid, has been genetically encoded for selective incorporation into proteins. This aids in studying protein structure, dynamics, and interactions (Summerer et al., 2006).
Synthesis of Blue-Light-Emitting Materials
Research into the synthesis of naphthylamine-derived aromatic dicarboxylic acids, which are closely related to the compound , has led to the development of materials with applications in blue-light-emitting domains (Liou et al., 2006).
Colorimetric Sensing of Fluoride Anions
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, related to the compound, have been synthesized for colorimetric sensing of fluoride anions, showcasing a drastic color transition useful for naked-eye detection in solutions (Younes et al., 2020).
Wastewater Treatment in Chemical Industries
1-Amino-8-naphthol-3,6-disulfonic acid (H-acid), a structurally related compound, is used in the synthesis of dyes and its wastewater treatment has been studied for environmental management (Zhu et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-8-12(13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJNCOMXRFGWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(naphthalen-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)


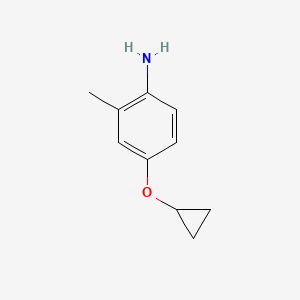
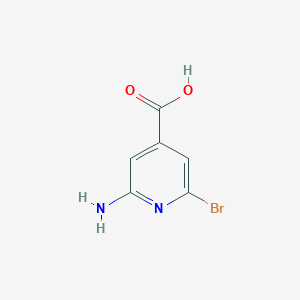
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)

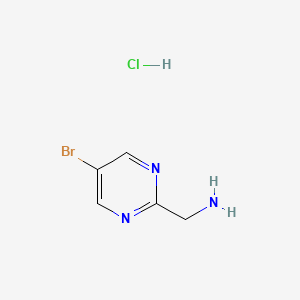
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
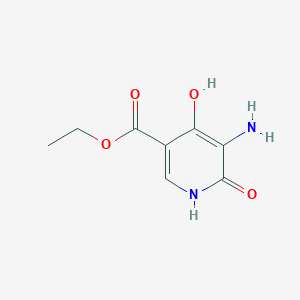
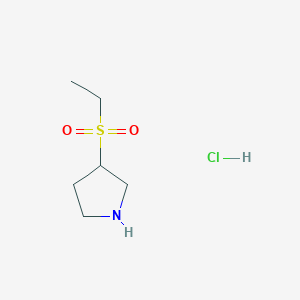
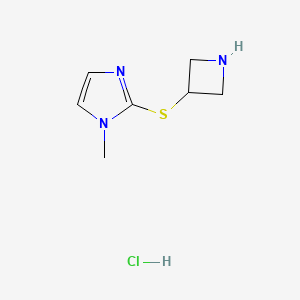
![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)